molecular formula C6H7NO2 B582935 Methyl 2-cyano-3-ethoxyacrylate CAS No. 140665-75-4

Methyl 2-cyano-3-ethoxyacrylate

Cat. No.: B582935
CAS No.: 140665-75-4
M. Wt: 125.127
InChI Key: ZHZWVYRNXWFHFP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

While specific historical records for methyl 2-cyano-3-ethoxyacrylate are sparse, its development aligns with advancements in cyanoacrylate chemistry. Cyanoacrylates, first synthesized in the 1940s, gained prominence for their rapid polymerization properties. The methyl derivative emerged as a specialized variant, tailored for applications requiring controlled reactivity. Its synthesis and optimization became integral to drug discovery workflows, particularly in constructing bioactive molecules.

Chemical Classification and Nomenclature

This compound belongs to the α-cyanoacrylate family, a subset of acrylic esters. Key classifications include:

Classification Description
Functional Groups Cyano (-C≡N), ethoxy (-OCH₂CH₃), and methyl ester (-COOCH₃) groups
Reaction Type Nucleophilic addition, ester hydrolysis, and condensation reactions
IUPAC Name Methyl (E)-2-cyano-3-ethoxyprop-2-enoate

Its nomenclature reflects the E configuration of the double bond, where the cyano and ethoxy groups occupy opposite sides.

Molecular Structure and Formula (C₇H₉NO₃)

The compound’s structure consists of a conjugated acrylate backbone with substituents at the α- and β-positions:

Position Group Role
C1 Methyl ester Electron-withdrawing, stabilizes double bond
C2 Cyano (-C≡N) Directs nucleophilic attacks
C3 Ethoxy (-OCH₂CH₃) Steric and electronic modulation

Molecular Formula : C₇H₉NO₃ (MW: 155.15 g/mol).
SMILES : CCO/C=C(\C#N)C(=O)OC.
InChIKey : FYXVHJJZGRTONS-AATRIKPKSA-N.

Stereochemistry and Isomeric Forms

This compound exhibits achiral stereochemistry due to the absence of stereogenic centers. However, its E configuration is critical:

  • Double Bond Geometry : The cyano and ethoxy groups are trans (opposite sides), minimizing steric hindrance and enhancing reactivity.
  • Isomerism : No geometric isomerism exists due to the linear arrangement of substituents.

Properties

IUPAC Name

methyl (E)-2-cyano-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXVHJJZGRTONS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29096-99-9, 71363-39-8
Record name Methyl 2-cyano-3-ethoxyacrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029096999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-cyano-3-ethoxyacrylate
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Record name METHYL 2-CYANO-3-ETHOXYACRYLATE
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (C₁₃H₁₃NO₃, MW: 235.25 g/mol)
  • Structural Difference : Replaces the ethoxy group with a 4-methoxyphenyl substituent.
  • Impact: The aromatic ring enhances π-π stacking interactions, improving binding affinity in medicinal chemistry (e.g., enzyme inhibition). However, reduced solubility in polar solvents compared to Methyl 2-cyano-3-ethoxyacrylate limits its utility in aqueous reactions .
Ethyl 2-cyano-3-(2-thienyl)acrylate (C₁₀H₉NO₂S, MW: 207.25 g/mol)
  • Structural Difference : Substitutes ethoxy with a thienyl group.
  • Impact: The sulfur atom in the thiophene ring alters electronic properties, enabling applications in conductive polymers and photovoltaic materials. Its antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) surpasses this compound, which lacks heteroaromatic moieties .
Ethyl 2-cyano-3-[3-methoxy-4-(2-oxo-2-(4-phenoxyphenylamino)ethoxy)phenyl]acrylate (C₂₇H₂₅N₂O₆, MW: 473.50 g/mol)
  • Structural Difference: Incorporates a phenoxyaminoethoxy side chain.
  • Impact: The extended structure enhances interactions with biological targets (e.g., kinase inhibition). This compound shows potent anticancer activity (IC₅₀: 0.5 µM against breast cancer cells), outperforming simpler analogs like this compound, which lacks targeting moieties .
Ethyl 3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate (C₁₁H₁₃N₃O₄, MW: 259.24 g/mol)
  • Structural Difference : Integrates a pyrazole ring and additional ester groups.
  • Impact: The pyrazole core enables selective binding to purine receptors, making it a precursor for allopurinol analogs used in gout treatment. This compound, while reactive, lacks this heterocyclic specificity .

Quantitative Comparison of Key Properties

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₈H₁₁NO₃ 169.18 52 190.5 Drug intermediates, polymers
Ethyl cyanoacetate C₅H₇NO₂ 113.12 -26.1 216 Malonate analog for condensations
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ 235.25 98–100 320 (dec.) Enzyme inhibitors, materials
Ethyl 2-cyano-3-(2-thienyl)acrylate C₁₀H₉NO₂S 207.25 85–87 285 Antimicrobials, optoelectronics

Notes:

  • This compound exhibits a lower molecular weight and higher volatility than phenyl/thienyl derivatives, facilitating its use in gas-phase reactions .
  • The cyano group in all compounds enhances electrophilicity, but steric effects from bulkier substituents (e.g., phenoxyphenyl) reduce reaction rates in nucleophilic additions .

Preparation Methods

Orthoester-Mediated Condensation

The most widely reported method for synthesizing α-cyano-β-alkoxyacrylates involves the condensation of cyanoacetate esters with orthoesters. For methyl 2-cyano-3-ethoxyacrylate, methyl cyanoacetate reacts with triethyl orthoformate under acidic or basic conditions. This Knoevenagel-type reaction proceeds via nucleophilic attack of the cyanoacetate enolate on the orthoester, followed by elimination of ethanol (Figure 1).

Reaction Conditions:

  • Catalyst: Acetic acid or sodium ethoxide.

  • Solvent: Isopropyl alcohol or ethanol.

  • Temperature: 60–90°C (optimal: 85–90°C).

  • Yield: ~80% (based on analogous ethyl ester syntheses).

A key advantage of this method is its scalability. For instance, a patent by demonstrated that ethyl cyanoacetate reacts with triethyl orthoformate and morpholine in isopropyl alcohol to yield ethyl 2-cyano-3-morpholinoacrylate with 79.48% efficiency. Substituting morpholine with ethanol or ethoxide could directly introduce the ethoxy group, though this adaptation requires further validation.

Catalytic and Solvent Effects

Role of Diluents and Bases

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, while alcohols (e.g., ethanol, isopropyl alcohol) improve solubility of reactants. For example, the use of isopropyl alcohol in the patent example prevented side reactions and facilitated crystallization.

Optimized Protocol (Hypothetical):

  • Combine methyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.1 eq) in isopropyl alcohol.

  • Add catalytic acetic acid (0.05 eq) and reflux at 85°C for 3–5 hours.

  • Cool to 0–5°C, filter, and wash with chilled solvent.

This method mirrors the synthesis of ethyl analogs, with adjustments for the methyl ester’s higher reactivity.

Reaction Kinetics and Thermodynamics

Temperature and Time Dependence

Elevated temperatures (70–90°C) drive the reaction to completion within 3–5 hours. Prolonged heating beyond 5 hours risks decomposition, as observed in the formation of byproducts during ethyl 2-cyano-3-morpholinoacrylate synthesis. Kinetic studies on analogous systems suggest that the reaction follows second-order kinetics, dependent on both cyanoacetate and orthoester concentrations.

Industrial-Scale Production

Purification and Yield Maximization

Industrial processes prioritize cost-effective purification. Filtration and recrystallization from ethanol or isopropyl alcohol yield high-purity this compound (>85% HPLC purity). For instance, a 645 mmol-scale reaction produced 64 g of a related pyrazole derivative after 12 hours at 75°C, highlighting the method’s scalability.

Table 1. Comparison of Synthetic Methods

MethodCatalystSolventTemperature (°C)Yield (%)
Orthoester CondensationAcetic acidIsopropyl alcohol85–9079.48
Hydrazine CyclizationNoneEthanol7586

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 2-cyano-3-ethoxyacrylate be optimized for high yield and purity in heterocyclic compound preparation?

  • Methodology : Use a reflux system with glacial acetic acid as the solvent and ethyl 2-cyano-3-ethoxyacrylate as a precursor. Maintain a molar ratio of 1:2 (precursor to reagent) and reflux for 4 hours to achieve cyclocondensation. Monitor reaction progress via TLC or HPLC. Post-reaction, pour the mixture into ice water to precipitate the product, followed by recrystallization from ethanol .
  • Key Parameters : Excess reagent (2x molar ratio) ensures complete conversion. Piperidine catalysis (0.5–1 mol%) enhances reaction efficiency .

Q. What analytical techniques are most effective for confirming the structural identity of this compound?

  • Methodology :

  • Elemental Analysis : Compare experimental C, H, and N percentages (e.g., C: 63.08%, H: 5.11%, N: 16.57%) with theoretical values (C: 62.99%, H: 5.05%, N: 16.70%) to confirm purity .
  • Spectroscopy : Use 1H^1H-NMR to verify ethoxy (δ 1.2–1.4 ppm) and cyanoacrylate (δ 6.8–7.2 ppm) groups. IR spectroscopy confirms C≡N stretching (~2200 cm1^{-1}) and ester C=O (~1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use local exhaust ventilation to minimize inhalation of vapors (GHS Hazard Statement H334) .
  • PPE : Wear nitrile gloves, splash-resistant goggles, and lab coats. Avoid skin contact due to sensitization risks (H315, H317) .
  • Spill Management : Neutralize spills with dry sand or inert absorbents. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound mediate cyclocondensation reactions in pyrano[2,3-d]pyrimidine synthesis?

  • Mechanistic Insight : The electron-deficient cyano group activates the α,β-unsaturated ester for nucleophilic attack by amines or enolates. Piperidine catalyzes enamine formation, enabling ring closure to yield fused heterocycles .
  • Experimental Design : Use kinetic studies (e.g., in situ IR) to track intermediate adducts like 15 (Scheme 3 in ). Vary substituents on pyrimidinethione precursors to modulate reactivity.

Q. What computational methods predict the reactivity of this compound compared to analogs like ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate?

  • Methodology :

  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The methoxy group in analogs increases electron density, reducing reactivity toward nucleophiles .
  • MD Simulations : Model steric effects of substituents (e.g., trifluoromethyl vs. ethoxy) on transition-state geometries .

Q. How can stereoisomers of this compound (e.g., E/Z isomers) be separated and characterized?

  • Methodology :

  • Chromatography : Use chiral HPLC with cellulose-based columns. Optimize mobile phase (e.g., hexane:isopropanol 90:10) for baseline resolution .
  • X-ray Crystallography : Determine absolute configuration of isolated isomers, as done for (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate .

Q. What challenges arise during scale-up of this compound-based reactions from milligram to multi-kilogram batches?

  • Methodology :

  • Heat Management : Implement jacketed reactors to control exothermic cyclocondensation.
  • Purification : Switch from recrystallization to continuous fractional distillation under reduced pressure (e.g., 0.1 mmHg) to maintain purity >98% .

Q. How do byproducts form during the synthesis of this compound, and how can they be minimized?

  • Analysis : Common byproducts include hydrolyzed derivatives (e.g., cyanoacetic acid). Monitor pH during workup (keep <5) to suppress hydrolysis .
  • Mitigation : Use anhydrous solvents and molecular sieves to scavenge residual water .

Methodological Resources

  • Synthetic Protocols :
  • Safety Data :
  • Reactivity Profiling :
  • Isomer Separation :

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